molecular formula C10H15ClINO2 B564517 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride CAS No. 64584-32-3

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride

Cat. No. B564517
CAS RN: 64584-32-3
M. Wt: 343.589
InChI Key: OTUXWIRPEPMONF-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-iodophenethylamine, also known as 2C-I, is a psychedelic drug and phenethylamine of the 2C series . It is sold under street names such as 2C-I and Smiles, and it produces vivid visual hallucinations similar to those of LSD .


Synthesis Analysis

The synthesis of 2,5-Dimethoxy-4-iodophenethylamine involves chemical structure modifications of psychoactive substances to increase their pharmacological activities . Synthetic phenethylamines represent one of the largest classes of “designer drugs” obtained through these modifications .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride is C10H14INO2 . The InChI representation of the molecule is InChI=1S/C10H14INO2.ClH/c1-13-9-6-8 (11)10 (14-2)5-7 (9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The hydrochloride form of 2,5-Dimethoxy-4-iodophenethylamine has a molecular weight of 343.59 . Its melting point is 248-250°C . It is very soluble in water .

Mechanism of Action

The 2,5-Dimethoxy-4-iodophenethylamine acts as a potent agonist for the 5-HT2A receptor . It promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex .

Safety and Hazards

While the specific safety and hazards of 2,5-Dimethoxy-4-iodophenethylamine are not detailed in the search results, it is known that it is a psychedelic drug . It is sometimes sold falsely as LSD, which can be dangerous because it does not have the same established safety profile as LSD .

properties

IUPAC Name

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUXWIRPEPMONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668225
Record name 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64584-32-3
Record name 4-Iodo-2,5-dimethoxyphenethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64584-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-iodophenethylamine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 64584-32-3
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Record name 2C-I HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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